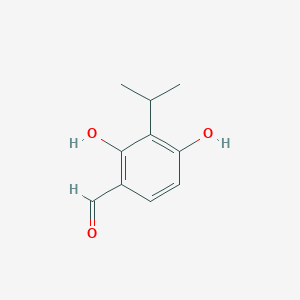
2,4-Dihydroxy-3-isopropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-3-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and an isopropyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 2,4-Dihydroxy-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dihydroxytoluene, followed by isopropylation and subsequent oxidation to yield the desired product . Another method includes the protection of hydroxyl groups, bromination, isopropylation, hydrolysis, and deprotection steps . These methods are advantageous due to their mild reaction conditions and suitability for industrial production.
Análisis De Reacciones Químicas
2,4-Dihydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,4-Dihydroxy-3-isopropylbenzaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aldehyde group can participate in nucleophilic addition reactions, modifying biological pathways .
Comparación Con Compuestos Similares
2,4-Dihydroxy-3-isopropylbenzaldehyde can be compared with similar compounds such as:
2,4-Dihydroxybenzaldehyde: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-3-isopropylbenzaldehyde:
The presence of both hydroxyl and isopropyl groups in this compound makes it unique, offering distinct advantages in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6(2)9-8(12)4-3-7(5-11)10(9)13/h3-6,12-13H,1-2H3 |
Clave InChI |
IEPHMWPBTAUQIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
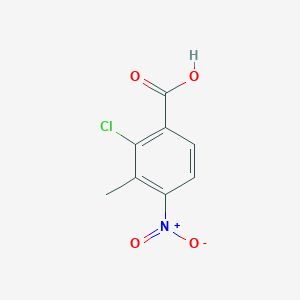
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)


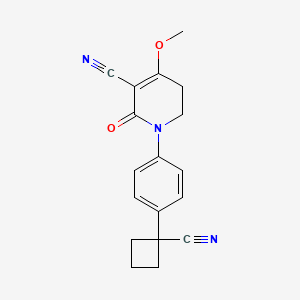
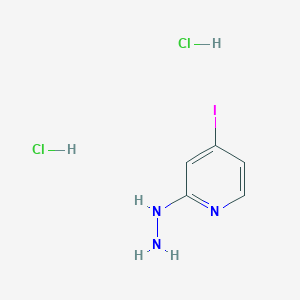

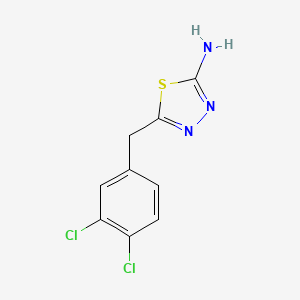

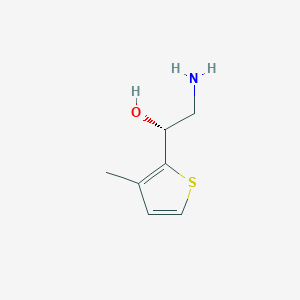
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)

